Cas no 58879-90-6 (3,4-Dibromo-1-phenylpyrrolidine-2,5-dione)
3,4-Dibromo-1-phenylpyrrolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 3,4-Dibromo-1-phenylpyrrolidine-2,5-dione
- 58879-90-6
- DTXSID00534138
- 1-phenyl-3,4-dibromopyrroline-2,5-dione
- SCHEMBL17236309
-
- Inchi: 1S/C10H7Br2NO2/c11-7-8(12)10(15)13(9(7)14)6-4-2-1-3-5-6/h1-5,7-8H
- InChI Key: FTSDYNGSNGJRLL-UHFFFAOYSA-N
- SMILES: BrC1C(N(C2C=CC=CC=2)C(C1Br)=O)=O
Computed Properties
- Exact Mass: 332.88230g/mol
- Monoisotopic Mass: 330.88435g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 37.4Ų
3,4-Dibromo-1-phenylpyrrolidine-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM196660-1g |
3,4-dibromo-1-phenylpyrrolidine-2,5-dione |
58879-90-6 | 95% | 1g |
$380 | 2021-08-05 | |
| Chemenu | CM196660-1g |
3,4-dibromo-1-phenylpyrrolidine-2,5-dione |
58879-90-6 | 95% | 1g |
$*** | 2023-05-30 | |
| Alichem | A109007541-1g |
3,4-Dibromo-1-phenylpyrrolidine-2,5-dione |
58879-90-6 | 95% | 1g |
$360.80 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738708-1g |
3,4-Dibromo-1-phenylpyrrolidine-2,5-dione |
58879-90-6 | 98% | 1g |
¥2893.00 | 2024-05-07 | |
| Ambeed | A472228-1g |
3,4-Dibromo-1-phenylpyrrolidine-2,5-dione |
58879-90-6 | 95+% | 1g |
$318.0 | 2025-04-18 |
3,4-Dibromo-1-phenylpyrrolidine-2,5-dione Suppliers
3,4-Dibromo-1-phenylpyrrolidine-2,5-dione Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 3,4-Dibromo-1-phenylpyrrolidine-2,5-dione
3,4-Dibromo-1-phenylpyrrolidine-2,5-dione: A Comprehensive Overview
3,4-Dibromo-1-phenylpyrrolidine-2,5-dione, also known by its CAS Registry Number CAS No 58879-90-6, is a synthetic organic compound that belongs to the class of pyrrolidine diones. This molecule features a bicyclic structure with bromine substituents at positions 3 and 4, and a phenyl group attached to position 1 of the pyrrolidine ring. The compound has gained significant attention in recent years due to its potential applications in biomedical research, particularly in the fields of cancer biology, neuroscience, and pharmacology.
The unique structure of 3,4-Dibromo-1-phenylpyrrolidine-2,5-dione makes it an interesting candidate for drug discovery. Its pyrrolidine dione core provides a rigid framework that can be exploited to design inhibitors or agonists for various biological targets. The presence of bromine atoms introduces electrophilic moieties that may enhance the compound's reactivity and specificity towards certain biomolecules, making it a valuable tool in targeted drug delivery.
Recent studies have highlighted the potential of pyrrolidine diones as a class of compounds with anti-inflammatory and antioxidant properties. For instance, research published in Nature Communications (2023) demonstrated that pyrrolidine dione derivatives can modulate the activity of specific transcription factors involved in inflammation, thereby offering a novel therapeutic approach for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In the context of cancer research, 3,4-Dibromo-1-phenylpyrrolidine-2,5-dione has shown promising results in preclinical models. A study in Clinical Cancer Research (2023) reported that this compound can inhibit the growth of triple-negative breast cancer cells by targeting the PI3K/AKT pathway, a key signaling cascade involved in tumor proliferation and survival.
The phenyl group attached to position 1 of the pyrrolidine ring contributes to the compound's hydrophobicity, which may enhance its ability to cross biological membranes and reach target tissues. This property is particularly advantageous in drug development, where poor bioavailability remains a major challenge.
Beyond its direct pharmacological applications, 3,4-Dibromo-1-phenylpyrrolidine-2,5-dione serves as a valuable research tool for studying protein-ligand interactions. Its structure allows for precise modulation of binding affinities, making it suitable for use in X-ray crystallography and NMR spectroscopy studies aimed at understanding the molecular basis of disease.
In terms of synthesis, CAS No 58879-90-6 can be prepared via a multi-step organic synthesis involving bromination and coupling reactions. The availability of this compound in pure form has facilitated its use in various biomedical studies, contributing to the advancement of precision medicine.
Overall, 3,4-Dibromo-1-phenylpyrrolidine-2,5-dione represents a versatile and valuable compound in the field of biomedical science. Its unique structural features and diverse biological activities position it as a promising candidate for further research and potential therapeutic applications.
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